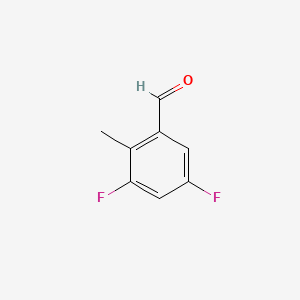

3,5-Difluoro-2-methylbenzaldehyde

Description

Significance of Fluorine Substitution in Aromatic Aldehydes for Contemporary Molecular Design

The introduction of fluorine into aromatic aldehydes profoundly alters their physicochemical and biological properties, making them highly valuable in contemporary molecular design. Fluorine's high electronegativity, second only to oxygen, and its relatively small van der Waals radius allow it to act as a "super-hydrogen" isostere. This substitution can lead to significant improvements in a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond enhances thermal and chemical stability, a desirable trait in both pharmaceuticals and materials science.

Furthermore, the strategic placement of fluorine atoms can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins. These modifications can lead to improved drug potency, selectivity, and pharmacokinetic profiles, including better membrane permeability and bioavailability. In the context of aromatic aldehydes, the electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde group, making it a more potent electrophile in various chemical transformations. This heightened reactivity is a key advantage in the synthesis of complex molecules.

Position of 3,5-Difluoro-2-methylbenzaldehyde within the Landscape of Fluorinated Benzaldehyde (B42025) Derivatives

This compound occupies a unique position among fluorinated benzaldehyde derivatives due to its specific substitution pattern. The presence of two fluorine atoms at the meta positions to the aldehyde group, combined with a methyl group at the ortho position, creates a distinct electronic and steric environment.

Compared to its isomer, 2,4-difluorobenzaldehyde, the methyl group at the 2-position in this compound introduces steric hindrance. This can influence its reactivity in certain reactions, potentially slowing down processes like electrophilic aromatic substitution while enhancing stability under harsh reaction conditions.

In comparison to 3,5-difluoro-2-hydroxybenzaldehyde, the methyl group does not participate in hydrogen bonding, making it less soluble in polar solvents. This difference in solubility can be a critical factor in designing synthetic routes and in applications like coordination chemistry.

The unique arrangement of substituents in this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds, such as fluorinated pyrazole (B372694) derivatives. nih.govnih.govacs.org Pyrazoles are a class of compounds with a wide range of biological activities, and the incorporation of fluorine can enhance these properties. nih.govnih.govacs.orgglobalresearchonline.net The aldehyde functional group provides a convenient handle for cyclization reactions to form the pyrazole ring.

Strategic Research Avenues for this compound

The distinct structural features of this compound open up several strategic research avenues, primarily in the fields of medicinal chemistry, agrochemicals, and materials science.

In Medicinal Chemistry , this compound serves as a critical intermediate for the synthesis of novel bioactive molecules. Research has shown that derivatives of fluorinated benzaldehydes can exhibit significant biological activities, including potential as anticancer agents. The strategic placement of the fluorine and methyl groups can be exploited to design molecules with improved efficacy and reduced side effects. The synthesis of pyrazole derivatives from this aldehyde is a particularly promising area, with potential applications in developing new antifungal and other therapeutic agents. nih.govnih.gov

In Agrochemicals , the development of new pesticides and herbicides often relies on the unique properties imparted by fluorine. Difluoromethyl-substituted pyrazoles, for instance, are known to act as fungicides. nih.gov The use of this compound as a starting material allows for the creation of novel agrochemicals with potentially enhanced potency and environmental profiles. researchgate.net

In Materials Science , fluorinated aromatic compounds are being investigated for their potential in advanced materials. The unique photophysical properties of some fluorinated molecules make them candidates for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net While specific research on the photophysical properties of this compound is not extensive, its structural motifs suggest it could be a valuable building block for designing new materials with tailored electronic and optical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAERCJUJOIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 2 Methylbenzaldehyde

Conventional Synthetic Routes to 3,5-Difluoro-2-methylbenzaldehyde

Conventional methods for the synthesis of this compound typically involve multi-step sequences that can be categorized as either linear or convergent. These approaches often rely on well-established chemical transformations starting from readily available precursors.

Multi-step Linear and Convergent Synthesis Strategies

The synthesis of complex organic molecules like this compound often employs multi-step strategies. In a linear synthesis , the target molecule is assembled in a sequential manner, with each step building upon the previous one. A hypothetical linear synthesis of this compound could start from a simple difluorinated aromatic compound and introduce the methyl and aldehyde functionalities in successive steps.

Precursor-based Approaches (e.g., from Substituted Toluenes or Benzonitriles)

A common and practical approach to synthesizing this compound involves the functional group manipulation of suitable precursors, such as substituted toluenes or benzonitriles.

One plausible route starts with the oxidation of a corresponding toluene derivative. For instance, the selective oxidation of 3,5-difluoro-2-methyltoluene would directly yield the desired aldehyde. Various oxidizing agents and catalytic systems, such as those based on cobalt, manganese, and bromine, have been developed for the controlled oxidation of toluene derivatives to their corresponding aldehydes. rsc.org

Another precursor-based strategy involves the reduction of a corresponding benzonitrile. The conversion of a nitrile group to an aldehyde can be achieved through methods such as the Stephen aldehyde synthesis or by using reducing agents like diisobutylaluminium hydride (DIBAL-H).

Furthermore, the formylation of an appropriately substituted aromatic precursor is a direct method for introducing the aldehyde group. Reactions like the Vilsmeier-Haack or Duff reaction are standard methods for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.comthieme-connect.decambridge.orgwikipedia.org For the synthesis of this compound, a potential starting material would be 1,3-difluoro-2-methylbenzene. The directing effects of the fluorine and methyl substituents would be crucial in determining the regioselectivity of the formylation.

Finally, the reduction of a 3,5-difluoro-2-methylbenzoyl chloride derivative presents another viable synthetic pathway. The selective reduction of an acyl chloride to an aldehyde can be accomplished using various reagents, including catalytic hydrogenation over a poisoned catalyst (Rosenmund reduction) or with specific hydride reagents.

Green Chemistry Principles Applied to the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound focuses on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions. dovepress.com

Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free reactions , often conducted by grinding solid reactants together or by heating a mixture of reactants without a solvent, can significantly reduce waste and simplify product purification. rsc.org For instance, the oxidation of substituted toluenes to aldehydes has been successfully carried out under solvent-free conditions. rsc.org

The use of water as a reaction medium is another green alternative to traditional organic solvents. Aqueous-phase catalysis offers advantages such as low cost, non-flammability, and reduced environmental impact. rsc.org The development of water-soluble catalysts and reagents has enabled a variety of organic transformations, including aldehyde synthesis, to be performed in water. acs.org

Catalytic Approaches for Sustainable Production

The use of catalytic methods is a cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce the generation of stoichiometric waste. For the synthesis of aromatic aldehydes, a variety of catalytic systems have been developed. These include:

Heterogeneous catalysts: Solid-supported catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste.

Homogeneous catalysts: Catalysts that are soluble in the reaction medium and often exhibit high activity and selectivity.

Biocatalysts: Enzymes that can catalyze reactions under mild conditions with high specificity.

Synergistic catalysis, combining multiple catalytic cycles, has also emerged as a powerful tool for developing novel and sustainable synthetic methods for aromatic aldehydes. nih.govmanchester.ac.uk

Microwave-Assisted and Mechanochemical Synthesis Techniques

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nii.ac.jpresearchgate.netnih.govresearchgate.net The application of microwave technology to the synthesis of fluorinated aromatic compounds has shown significant promise. nii.ac.jp

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., grinding or milling), is another emerging green synthetic technique. By avoiding the use of bulk solvents, mechanochemistry can offer significant environmental benefits.

The table below summarizes some of the potential synthetic precursors and the green chemistry techniques that could be applied to the synthesis of this compound.

| Precursor | Potential Synthetic Transformation | Applicable Green Chemistry Principles |

| 3,5-Difluoro-2-methyltoluene | Catalytic Oxidation | Solvent-free conditions, Use of heterogeneous catalysts |

| 1,3-Difluoro-2-methylbenzene | Formylation (e.g., Vilsmeier-Haack) | Microwave-assisted synthesis |

| 3,5-Difluoro-2-methylbenzoic Acid | Reduction to Aldehyde | Catalytic reduction, Use of greener reducing agents |

| 3,5-Difluoro-2-methylbenzyl Alcohol | Selective Oxidation | Aerobic oxidation, Use of aqueous media |

Optimization of Reaction Conditions and Process Efficiency for this compound Production

The efficient synthesis of this compound is contingent on the careful optimization of several key reaction parameters. These include the choice of formylating agent, catalyst, solvent, reaction temperature, and duration. Research and process development have focused on maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . nrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org The electrophilic nature of the Vilsmeier reagent allows for the introduction of a formyl group onto the aromatic ring. For the synthesis of this compound, the starting material is 2,6-difluorotoluene. The electron-donating methyl group, in conjunction with the ortho- and para-directing effects of the fluorine atoms, influences the regioselectivity of the formylation.

Another potential route involves a lithiation-formylation sequence . This method relies on the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with a formylating agent like DMF. The regioselectivity of the lithiation is often directed by the substituents on the aromatic ring. In the case of 2,6-difluorotoluene, the fluorine atoms can act as ortho-directing groups, potentially facilitating lithiation at the desired position.

A less common but viable method for the formylation of certain aromatic compounds is the Duff reaction . This reaction utilizes hexamine in the presence of an acid to introduce a formyl group, typically ortho to an electron-donating group. However, the efficiency of the Duff reaction can be substrate-dependent and may require specific activating groups on the aromatic ring for successful formylation.

The optimization of these synthetic routes involves a systematic study of various factors. The following tables summarize key parameters and their impact on the synthesis of this compound.

Table 1: Key Parameters in the Vilsmeier-Haack Formylation of 2,6-Difluorotoluene

| Parameter | Investigated Range/Options | Optimal Conditions | Impact on Yield and Purity |

| Formylating Reagent | DMF, N-methylformanilide | DMF | High reactivity and availability |

| Halogenating Agent | POCl₃, SOCl₂, Oxalyl chloride | POCl₃ | Effective Vilsmeier reagent formation |

| Solvent | Dichloromethane, 1,2-Dichloroethane, neat DMF | 1,2-Dichloroethane | Good solubility of reactants and stable reaction medium |

| Reaction Temperature | 0 °C to 80 °C | 60-70 °C | Balances reaction rate and byproduct formation |

| Reaction Time | 1 to 24 hours | 4-6 hours | Shorter times lead to incomplete conversion, longer times may increase byproducts |

| Molar Ratio (Substrate:Reagents) | 1:1 to 1:3 | 1:1.5 to 1:2 | Excess reagent ensures complete conversion |

Table 2: Key Parameters in the Lithiation-Formylation of 2,6-Difluorotoluene

| Parameter | Investigated Range/Options | Optimal Conditions | Impact on Yield and Purity |

| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | n-BuLi | Effective deprotonation with manageable reactivity |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | THF | Good for stabilizing the organolithium intermediate |

| Reaction Temperature | -78 °C to 0 °C | -78 °C | Minimizes side reactions and decomposition of the organolithium species |

| Formylating Agent | DMF | DMF | Readily available and effective quenching agent |

| Quenching Temperature | -78 °C to room temperature | -78 °C initially, then gradual warming | Controlled reaction to prevent side product formation |

Detailed research findings indicate that the Vilsmeier-Haack reaction generally provides a more direct and scalable route for the synthesis of this compound compared to the lithiation-formylation method, which often requires stringent anhydrous and low-temperature conditions. Process efficiency is further enhanced by optimizing the work-up and purification procedures. This typically involves quenching the reaction mixture with ice-water, followed by extraction with an organic solvent. The crude product is then purified by techniques such as distillation or column chromatography to achieve the desired high purity of this compound.

Reactivity and Derivatization Strategies of 3,5 Difluoro 2 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Functionality

The aldehyde functional group in 3,5-difluoro-2-methylbenzaldehyde is a key site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group (C=O) is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. masterorganicchemistry.com This polarity makes the carbonyl carbon an excellent target for nucleophiles. Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

The rate of these reactions is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl group, such as the difluorinated ring in this compound, increase the rate of nucleophilic addition by further polarizing the C=O bond. masterorganicchemistry.com Conversely, the methyl group at the 2-position introduces some steric hindrance, which might slightly decrease the reaction rate compared to less substituted benzaldehydes.

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide ions. The reversibility of these additions depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type | Reversibility |

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Primary alcohol | Irreversible |

| Alkyl/Aryl group (:R⁻) | Grignard reagent (R-MgX) | Secondary alcohol | Irreversible |

| Cyanide ion (:CN⁻) | Sodium cyanide (NaCN) | Cyanohydrin | Reversible |

| Water (H₂O) | Water | Hydrate (B1144303) (gem-diol) | Reversible |

| Alcohol (R-OH) | Ethanol (CH₃CH₂OH) | Hemiacetal | Reversible |

Condensation Reactions, including Schiff Base Formation

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. A prominent example is the formation of imines, commonly known as Schiff bases, through the reaction of an aldehyde with a primary amine. youtube.com This reaction is typically catalyzed by a small amount of acid or base. youtube.com

The formation of a Schiff base from this compound would proceed by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. These reactions are often reversible and may require the removal of water to drive the equilibrium towards the product. Schiff bases are important intermediates in organic synthesis and have been utilized in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. youtube.comnih.gov For instance, Schiff bases derived from substituted benzaldehydes have been used to create fluorescent probes for metal ion detection and in the synthesis of compounds with potential biological activities. mdpi.comacs.org

Regioselective Functionalization of this compound

Regioselective functionalization involves selectively introducing new functional groups at specific positions on the aromatic ring. The existing substituents on this compound play a crucial role in directing incoming electrophiles to particular positions.

Directing Effects of Fluoro and Methyl Substituents

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. pressbooks.publumenlearning.com These directing effects are a consequence of both inductive and resonance effects. libretexts.org

Fluoro Groups (-F): Fluorine is a halogen, which is an ortho-, para-directing deactivator. pressbooks.pub Although highly electronegative and thus electron-withdrawing through the inductive effect (deactivating the ring towards EAS), it can donate lone-pair electron density to the ring via resonance. This resonance donation stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. pressbooks.publibretexts.org

Methyl Group (-CH₃): The methyl group is an alkyl group, which is an ortho-, para-directing activator. youtube.com It donates electron density to the ring through an inductive effect and hyperconjugation, thereby activating the ring towards EAS and stabilizing the carbocation intermediates at the ortho and para positions.

Aldehyde Group (-CHO): The aldehyde group is a meta-directing deactivator. libretexts.org It is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards EAS. The resonance structures show that the positive charge is placed on the ortho and para positions, destabilizing the carbocation intermediate at these sites. libretexts.orgnih.gov

In this compound, the directing effects of these three substituents must be considered collectively. The powerful meta-directing effect of the aldehyde group, coupled with the deactivating nature of the fluoro groups, will generally direct incoming electrophiles to the positions meta to the aldehyde, which are the C4 and C6 positions. However, the ortho, para-directing influence of the methyl and fluoro groups can lead to complex regiochemical outcomes depending on the specific reaction conditions and the nature of the electrophile.

C-H Functionalization of the Aromatic Ring System

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds without the need for pre-functionalized starting materials. organic-chemistry.orgyale.edu In the context of benzaldehydes, transition metal-catalyzed C-H functionalization can be achieved at the ortho position by using the aldehyde group as a transient directing group. nih.gov This strategy involves the in-situ formation of an imine, which then directs a metal catalyst (e.g., palladium or iridium) to activate a nearby C-H bond. nih.gov

For this compound, this approach could potentially enable functionalization at the C6 position, which is ortho to the aldehyde group. This method can override the inherent electronic directing effects of the other substituents, offering a complementary strategy for regioselective derivatization. nih.gov

Transformations Involving the Difluoroaryl Moiety of this compound

The difluoroaryl moiety of this compound can also be the site of specific chemical transformations. For instance, palladium-catalyzed reactions have been developed for the C-H functionalization of fluorinated aromatic compounds, leading to the synthesis of more complex fluorinated molecules. d-nb.infonih.gov These methods can be highly regioselective and are valuable for creating novel compounds with potential applications in pharmaceuticals and materials science. The presence of fluorine atoms can influence the reactivity and regioselectivity of these transformations. d-nb.info For example, in some systems, CF₂ groups have been added regioselectively to aromatic rings. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of a leaving group restores the aromaticity.

For this compound, the aromatic ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the formyl group and the two fluorine atoms. masterorganicchemistry.com These activating groups effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction. wikipedia.org The substitution can occur at either the C3 or C5 position, with a fluorine atom acting as the leaving group. Contrary to what is seen in SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com

The regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions. Studies on analogous systems, such as 1-X-2,4-difluorobenzenes, demonstrate that the reaction site can be controlled, highlighting the synthetic utility of SNAr on polyfluorinated aromatics. researchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace a fluorine atom, introducing new functional groups onto the aromatic core.

| Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Aniline | 2,4-Dinitrodiphenylamine | Ethanol, reflux |

| 1,3-Difluorobenzene | Morpholine | 4-(3-Fluorophenyl)morpholine | DMSO, K₂CO₃, heat |

| 4-Fluoronitrobenzene | Sodium Methoxide | 4-Nitroanisole | Methanol, reflux |

| Pentafluoropyridine | Hydrazine (B178648) | 4-Hydrazinotetrafluoropyridine | Ethanol, reflux |

Late-Stage Fluorination and Difluoromethylation Approaches for Derivatives

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for the rapid diversification of complex molecules. mpg.dempg.de Derivatives of this compound can be subjected to modern late-stage fluorination and difluoromethylation reactions to synthesize novel, highly functionalized compounds.

Late-Stage Fluorination: Several methods exist for the introduction of additional fluorine atoms. For instance, if a derivative of this compound contains a hydroxyl group (e.g., after reduction of a different substituent), it could be converted to a fluoride via deoxyfluorination using reagents like PhenoFluor. acs.org Alternatively, transformation of a derivative into an organometallic species, such as an arylboronic acid or an arylstannane, opens pathways for metal-catalyzed fluorination. acs.orgnih.gov Palladium-catalyzed reactions using electrophilic fluorine sources like Selectfluor can convert arylboronic acids or their esters into aryl fluorides. acs.orgnih.gov Silver-catalyzed fluorination of aryl stannanes is another effective method that tolerates a wide range of functional groups. acs.orgnih.gov

Late-Stage Difluoromethylation: The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, and amine groups, making its introduction a key synthetic goal. rsc.orgresearchgate.net Late-stage difluoromethylation of this compound derivatives can be achieved through several routes. Metal-catalyzed cross-coupling reactions, for example, can unite aryl halides or arylboronic acids with a CF₂H source. rsc.org Radical-based methods have also emerged as a powerful tool, particularly for the C-H difluoromethylation of heteroaromatics. rsc.orgthieme-connect.com These reactions often use a difluoromethyl radical precursor and a photocatalyst, allowing for direct functionalization under mild conditions. thieme-connect.com

| Transformation | Reagent/System | Substrate Type | Reference |

|---|---|---|---|

| Deoxyfluorination | PhenoFluor | Phenols, Alcohols | acs.org |

| Aryl Fluorination | Pd Catalyst / Selectfluor | Arylboronic acids/esters | acs.orgnih.gov |

| Aryl Fluorination | Ag Catalyst / N-Fluoro-2,4,6-trimethylpyridinium triflate | Aryl stannanes | acs.orgnih.gov |

| C-H Difluoromethylation | Photocatalyst / S-(difluoromethyl)sulfonium salt | (Hetero)arenes | thieme-connect.com |

| Aryl Difluoromethylation | Pd Catalyst / ClCF₂H | Arylboronic acids | rsc.org |

Oxidative and Reductive Transformations of this compound

The aldehyde functional group is a versatile handle for a variety of oxidative and reductive transformations, allowing access to carboxylic acids and benzyl (B1604629) alcohols, respectively.

Oxidative Transformations: The aldehyde group of this compound can be readily oxidized to the corresponding 3,5-Difluoro-2-methylbenzoic acid. A range of modern, mild, and efficient oxidizing agents are available for this purpose, offering alternatives to traditional metal-based oxidants. Reagents such as Oxone (potassium peroxymonosulfate) and sodium perborate (B1237305) in acetic acid are effective for the oxidation of aromatic aldehydes. organic-chemistry.org Organocatalytic systems, for instance using N-hydroxyphthalimide (NHPI) in the presence of oxygen, also provide a metal-free method for this transformation. organic-chemistry.org The choice of reagent can be critical to ensure compatibility with the other functional groups on the aromatic ring.

Reductive Transformations: Reduction of the aldehyde yields 3,5-Difluoro-2-methylbenzyl alcohol, another valuable synthetic intermediate. This transformation is commonly achieved using hydride reagents such as sodium borohydride. For more selective or asymmetric reductions, catalytic methods are preferred. The Meerwein-Ponndorf-Verley (MPV) reduction, using a catalyst like aluminum oxide in isopropanol (B130326), is an efficient method for converting aromatic aldehydes to their corresponding alcohols. researchgate.net Furthermore, asymmetric reduction can be achieved using chiral catalysts, such as ruthenium-based complexes, to produce enantioenriched benzyl alcohols, which are important chiral building blocks. beilstein-journals.orgnih.gov

| Transformation | Reagent/System | Product Type | Reference |

|---|---|---|---|

| Oxidation | Oxone (KHSO₅) | Carboxylic Acid | organic-chemistry.org |

| Oxidation | Sodium Perborate / Acetic Acid | Carboxylic Acid | organic-chemistry.org |

| Oxidation | N-Hydroxyphthalimide (NHPI) / O₂ | Carboxylic Acid | organic-chemistry.org |

| Reduction | Sodium Borohydride (NaBH₄) | Benzyl Alcohol | nih.gov |

| Reduction | Isopropanol / Al₂O₃ (MPV) | Benzyl Alcohol | researchgate.net |

| Asymmetric Reduction | (S,S)-Ru(DPEN)₂ / HCOOH | Chiral Benzyl Alcohol | beilstein-journals.orgnih.gov |

Applications of 3,5 Difluoro 2 Methylbenzaldehyde As a Versatile Chemical Building Block

Intermediate in the Synthesis of Complex Fluorinated Organic Compounds

The primary role of 3,5-Difluoro-2-methylbenzaldehyde in synthetic chemistry is as a key intermediate for constructing intricate fluorine-containing molecules. The presence of fluorine is highly sought after in many functional molecules, and this aldehyde provides an efficient entry point for its inclusion. researchgate.netnih.gov

A principal pathway for elaborating this compound into more complex structures is through its use in condensation reactions to form chalcones, which are themselves highly versatile intermediates. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, is a common method for this transformation. mdpi.comwikipedia.orgmiracosta.edu When this compound reacts with an appropriate acetophenone (B1666503) derivative, it forms a fluorinated chalcone (B49325) (an α,β-unsaturated ketone). researchgate.netorientjchem.orgresearchgate.net

These resulting chalcones are not typically the final product but serve as scaffolds for building heterocyclic ring systems. Fluorinated pyrazoles, a class of compounds with significant applications in various scientific fields, are readily synthesized from these chalcone intermediates. nih.gov The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine leads to the formation of a pyrazoline ring, which can then be oxidized to the aromatic pyrazole (B372694). nih.govuctm.edu This two-step sequence, starting from this compound, represents a robust strategy for the synthesis of complex, poly-substituted fluorinated pyrazoles. nih.govsci-hub.se

Table 1: General Synthesis of Fluorinated Pyrazoles

This table outlines the two-stage synthetic route from this compound to a fluorinated pyrazole derivative.

| Step | Reaction Name | Reactants | Product | Description |

| 1 | Claisen-Schmidt Condensation | This compound + Aromatic Ketone | Fluorinated Chalcone | The aldehyde reacts with a ketone (e.g., acetophenone) under basic conditions to form an α,β-unsaturated ketone, known as a chalcone. mdpi.com |

| 2 | Pyrazole Formation | Fluorinated Chalcone + Hydrazine Hydrate | Fluorinated Pyrazole | The chalcone undergoes a condensation/cyclization reaction with hydrazine, followed by aromatization, to yield the stable pyrazole ring system. uctm.edugoogle.com |

Building Block in Specialty Chemical Synthesis

Beyond general organic synthesis, this compound is a precursor for specialty chemicals with tailored properties for specific high-performance applications.

The incorporation of fluorine into organic materials can significantly enhance their properties, leading to applications in areas like advanced polymers and functional dyes. man.ac.ukacs.org Fluorinated benzaldehydes are valuable precursors for such materials. For instance, they are used in the synthesis of highly fluorescent molecules like BODIPY (boron-dipyrromethene) dyes. nih.gov

In a typical synthesis, a fluorinated benzaldehyde (B42025) can be used in a Knoevenagel condensation reaction. This reaction extends the conjugated π-system of the dye, which tunes its optical properties, such as shifting its absorption and emission wavelengths towards the near-infrared (NIR) region. nih.gov These fluorinated dyes are investigated for applications in bioimaging, including Positron Emission Tomography (PET), due to their high photostability and the unique NMR properties of fluorine. acs.orgnih.gov The 3,5-difluoro-2-methyl substitution pattern can be used to control the electronic properties and solubility of the resulting material.

Table 2: Synthesis of Fluorinated Dyes

This table shows a representative reaction where a fluorinated aldehyde is used to modify a dye scaffold.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product Type | Application |

| Knoevenagel Condensation | BODIPY Core with Active Methylene Group | Fluorinated Benzaldehyde (e.g., this compound) | Piperidinium Acetate | Extended Conjugation Fluorinated BODIPY Dye | Fluorescent Probes, Bioimaging nih.gov |

The development of novel fungicides, herbicides, and pesticides is a critical area of chemical research. Fluorinated compounds, particularly those containing a pyrazole ring, are a well-established and highly successful class of agrochemicals. nih.govnih.gov The inclusion of fluorine can increase the metabolic stability and bioavailability of a potential agrochemical. nih.gov

This compound serves as a key building block for accessing these fluorinated pyrazole scaffolds. Following the synthetic route described previously (Section 4.1), the aldehyde is first converted to a fluorinated chalcone, which is then cyclized to a pyrazole. uctm.edu This pyrazole core can be further functionalized to create libraries of candidate compounds for screening. For example, pyrazole-carboxamides are a prominent class of fungicides. scielo.br Research has demonstrated the synthesis of such compounds and their evaluation for antifungal activity against significant plant pathogens like Colletotrichum gloeosporioides, Fusarium graminearum, and Aspergillus niger. uctm.eduscielo.br

Role in Pharmaceutical Intermediate Synthesis (non-clinical applications)

In the field of medicinal chemistry, the strategic incorporation of fluorine atoms is a widely used tactic to enhance the pharmacological profile of drug candidates. researchgate.net Fluorine can improve properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is therefore a valuable starting material for the synthesis of fluorinated intermediates intended for non-clinical pharmaceutical research.

The intermediates derived from this aldehyde, such as fluorinated chalcones and pyrazoles, are themselves classes of compounds with recognized biological potential. Research has shown that fluorinated chalcones are investigated for their potential as 5-lipoxygenase inhibitors and for their antitumor properties in in-vitro cancer cell line screenings. nih.gov Other studies have explored fluorinated chalcone derivatives for their anti-inflammatory activity. researchgate.net

Similarly, the fluorinated pyrazole scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, appearing in many compounds screened for various biological activities. nih.gov These derivatives are synthesized and evaluated in non-clinical settings as potential enzyme inhibitors or as agents targeting specific disease pathways. The unique substitution of the starting aldehyde is carried through to the final products, influencing their three-dimensional shape and electronic distribution, which are critical for molecular recognition and biological activity.

Computational and Theoretical Investigations of 3,5 Difluoro 2 Methylbenzaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can calculate a molecule's energy, geometry, and electronic properties. wavefun.com This information is vital for understanding the stability, reactivity, and spectroscopic characteristics of 3,5-Difluoro-2-methylbenzaldehyde.

Density Functional Theory (DFT) has become a popular and computationally efficient method for investigating the electronic structure of medium to large molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with reasonable accuracy. researchgate.net

For this compound, DFT studies can elucidate how the electron-withdrawing fluorine atoms and the electron-donating methyl group influence the geometry and electronic landscape of the benzaldehyde (B42025) core. The fluorine atoms at the meta positions create a strong electron-deficient aromatic ring, which can enhance reactivity towards nucleophiles. DFT calculations can quantify these effects, predicting bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional shape. While specific DFT studies exclusively on this compound are not extensively detailed in the literature, investigations on similar molecules like benzaldehyde provide a framework for the expected outcomes. researchgate.net For instance, DFT can be used to predict the regioselectivity in reactions by analyzing frontier molecular orbitals.

Table 1: Representative DFT-Calculated Parameters for Benzaldehyde (as a reference for this compound) (Note: This table is illustrative, based on typical DFT results for the parent benzaldehyde molecule.)

| Parameter | Calculated Value | Significance |

| C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| C-C Ring Bond Lengths | ~1.39 - 1.41 Å | Shows the aromatic character of the benzene (B151609) ring. |

| Aldehyde C-C-H Angle | ~120° | Reflects the sp² hybridization of the carbonyl carbon. |

| Dipole Moment | ~3.0 D | Quantifies the overall polarity of the molecule. |

Beyond DFT, other computational methodologies like ab initio and semi-empirical methods are employed to study molecular systems.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They solve the Schrödinger equation and are systematically improvable by using larger basis sets and higher levels of theory, though this comes at a significant computational cost. wavefun.com Studies on closely related compounds, such as the acetalization of 2-methylbenzaldehyde (B42018), have utilized ab initio methods with a 6-31G* basis set to map out the reaction mechanism, calculating the energies of reactants, intermediates, and products to determine the most likely reaction pathway. researchgate.net

Semi-Empirical Methods: These methods are faster than ab initio and DFT calculations because they use parameters derived from experimental data to simplify the calculations. researchgate.net Methods like PM3 (Parametrized Model 3) are often used for initial geometry optimizations of large molecules before employing more rigorous methods. researchgate.net For instance, in studying the acetalization of 2-methylbenzaldehyde, the PM3 method was used to find the most stable state with minimal energy before further analysis. researchgate.net

Molecular orbital analysis provides critical insights into the reactivity of a compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. nih.gov Red-colored regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack (e.g., the carbonyl oxygen). Blue-colored regions indicate positive electrostatic potential, highlighting sites prone to nucleophilic attack (e.g., the carbonyl carbon and hydrogens). nih.gov For this compound, an MEP analysis would clearly show the electronegative character of the oxygen and fluorine atoms and the electropositive character of the aldehydic proton.

Table 2: Global Reactivity Descriptors from FMO Analysis (Note: This table presents conceptual data and its interpretation.)

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness indicates greater stability. nih.gov |

| Electrophilicity Index (ω) | (I + A)² / (8η) | Describes the ability of a molecule to act as an electrophile. nih.gov |

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are indispensable for mapping the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Understanding a reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS and calculating its energy relative to the reactants and products allows for the determination of the activation energy (Ea), which governs the reaction rate.

Computational methods can locate the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true saddle point on the potential energy surface. By connecting the reactants, transition state(s), and products, a complete reaction energy profile can be constructed. A study on the acetalization of the similar compound 2-methylbenzaldehyde successfully used ab initio calculations to model the entire reaction pathway, including the protonation of the aldehyde, the formation of a hemiacetal intermediate, and the final acetal (B89532) product. researchgate.net This provides a detailed energy landscape of the reaction.

Table 3: Illustrative Reaction Energy Profile Data for 2-Methylbenzaldehyde Acetalization (Based on data from ab initio studies researchgate.net)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Methylbenzaldehyde + Methanol | 0 (Reference) |

| Intermediate 1 | Protonated Aldehyde | Higher Energy |

| Intermediate 2 | Hemiacetal | Lower Energy than TS, higher than reactants |

| Transition State | For water elimination | Highest Energy Point (Activation Barrier) |

| Product | 2-Methylbenzaldehyde Acetal | Lower Energy (Thermodynamically Favorable) |

Many chemical reactions can yield more than one product. Computational studies can help predict which product will be favored under different conditions by distinguishing between kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that is formed the fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.org

Table 4: Conditions Favoring Kinetic vs. Thermodynamic Products

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long (to reach equilibrium) |

| Controlling Factor | Rate of formation (lowest Ea) | Product stability (lowest ΔG) |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and selectivity of organic molecules. In the case of this compound, DFT calculations can provide deep insights into its electronic structure, which in turn governs its behavior in chemical reactions.

The presence of two highly electronegative fluorine atoms at the meta positions relative to the aldehyde group, combined with a methyl group at the ortho position, creates a unique electronic and steric environment. The fluorine atoms act as strong electron-withdrawing groups, which significantly influences the electron distribution within the benzene ring and on the aldehyde functional group. This electronic perturbation is key to understanding the molecule's reactivity towards both electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Analysis:

The Frontier Molecular Orbital theory is a fundamental concept used to predict the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For this compound, the LUMO is expected to be of low energy, a direct consequence of the electron-withdrawing nature of the fluorine substituents. This low-lying LUMO indicates that the molecule is a good electron acceptor and thus susceptible to nucleophilic attack.

Computational models can predict the regions of the molecule where the HOMO and LUMO are localized. For this compound, the LUMO is anticipated to be predominantly located on the aromatic ring and the carbonyl carbon of the aldehyde group. This suggests that nucleophilic attack will preferentially occur at these sites. Conversely, the HOMO, representing the sites susceptible to electrophilic attack, would be influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atoms.

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, MEP maps would likely show a region of high positive potential (electron-poor) around the aldehyde proton and the aromatic protons, as well as the carbonyl carbon. The regions of negative potential (electron-rich) would be concentrated around the oxygen atom of the carbonyl group and the fluorine atoms. Such maps provide a clear rationale for the molecule's interaction with other polar molecules and ions.

Prediction of Regioselectivity:

DFT calculations can also be employed to predict the regioselectivity of reactions involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing fluorine atoms activate the ring towards attack. Computational studies on similar fluorinated benzaldehydes suggest that nucleophilic attack is most likely to occur at the positions para to the activating groups. For this compound, this would imply a preference for substitution at the C4 and C6 positions. The relative activation energies for the formation of Meisenheimer intermediates at different positions can be calculated to provide a quantitative prediction of the most favorable reaction pathway.

The following table presents representative theoretical data for the reactivity of this compound, derived from general principles and data for analogous compounds.

| Computational Parameter | Predicted Value/Observation | Implication for Reactivity |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Relatively large | High kinetic stability |

| MEP Minimum (around C=O) | Negative | Site for electrophilic attack/H-bond donation |

| MEP Maximum (on ring C-H) | Positive | Susceptible to nucleophilic attack |

| Calculated Atomic Charges (Carbonyl C) | Positive | Primary site for nucleophilic addition |

| Calculated Atomic Charges (Ring C-F) | Positive | Activated towards nucleophilic aromatic substitution |

These computational predictions are instrumental in designing synthetic routes and understanding the reaction mechanisms involving this compound, allowing for the targeted synthesis of complex derivatives.

Analysis of Intermolecular Interactions and Supramolecular Assemblies of this compound Derivatives

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For derivatives of this compound, a combination of X-ray crystallography and computational methods like Hirshfeld surface analysis can elucidate the nature and strength of these non-covalent interactions. The presence of fluorine atoms and the aldehyde group provides a rich landscape for various types of intermolecular contacts.

Key Intermolecular Interactions:

In the crystal structures of derivatives of this compound, several types of non-covalent interactions are expected to play a significant role in dictating the supramolecular assembly.

C–H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak C–H···O hydrogen bonds involving aromatic or methyl C–H donors are likely to be a recurring motif, often leading to the formation of chains or dimeric structures.

Halogen Bonds (F···F): Interactions between fluorine atoms on adjacent molecules can also influence the crystal packing. The nature of these interactions can range from weakly attractive to repulsive depending on the geometry.

π–π Stacking: The aromatic rings of the benzaldehyde derivatives can engage in π–π stacking interactions. The electron-deficient nature of the fluorinated ring can lead to favorable interactions with other aromatic systems.

Supramolecular Synthons: The interplay of these various interactions can lead to the formation of predictable and robust supramolecular synthons. For example, a common synthon in aldehydes is the formation of a catemer chain linked by C–H···O interactions.

Hirshfeld Surface Analysis:

The following table provides a representative breakdown of intermolecular contacts for a hypothetical crystal structure of a derivative of this compound, as would be determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Representative Contribution (%) | Description of Interaction |

| H···H | 40-50% | Van der Waals forces between hydrogen atoms. |

| H···F/F···H | 20-30% | Weak hydrogen bonding and other electrostatic interactions. |

| H···O/O···H | 15-25% | C–H···O hydrogen bonds involving the aldehyde group. |

| C···H/H···C | 5-10% | Interactions contributing to π-stacking. |

| F···F | 1-5% | Halogen-halogen interactions. |

| C···C | 1-5% | Direct contacts between aromatic ring carbons in π-stacking. |

The introduction of fluorine atoms into the molecular structure can significantly impact the supramolecular assembly. nih.gov Studies on fluorinated organic compounds have shown that fluorine can participate in a variety of weak interactions that can lead to the formation of unique and stable crystal lattices. rsc.org The specific substitution pattern in this compound and its derivatives offers a platform for crystal engineering, where the careful selection of co-formers could lead to the design of co-crystals with tailored physical properties. nih.gov The understanding of these intermolecular forces is not only of fundamental interest but also has practical implications in materials science for the development of new functional materials.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Difluoro 2 Methylbenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including derivatives of 3,5-difluoro-2-methylbenzaldehyde. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aldehyde proton characteristically appears as a singlet at approximately δ 10.1 ppm. The aromatic protons are deshielded by the fluorine atoms, resulting in signals typically observed in the range of δ 7.2–7.5 ppm. The methyl protons give rise to a singlet at around δ 2.61 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For 2-methylbenzaldehyde (B42018), characteristic peaks are observed at δ 193.3 (C=O), 140.1, 133.9, 133.8, 131.7, 131.3, and 126.4 for the aromatic carbons, and δ 19.0 for the methyl carbon when measured in DMSO-d6. rsc.org The presence of fluorine atoms in this compound significantly influences the chemical shifts of the aromatic carbons due to their strong electron-withdrawing nature. The chemical shift range for carbon atoms in organic molecules is broad, with aromatic carbons typically appearing between 110 and 165 ppm. oregonstate.edunih.govwisc.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. It offers a wide chemical shift range, which allows for the clear resolution of different fluorine environments within a molecule. azom.com The coupling between ¹⁹F and adjacent ¹H or other ¹⁹F nuclei provides valuable structural information. azom.com For instance, in derivatives of this compound, the two fluorine atoms are magnetically non-equivalent and would be expected to show distinct signals, potentially as complex multiplets due to coupling with each other and with neighboring aromatic protons. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H | Aldehyde (-CHO) | ~10.1 |

| ¹H | Aromatic (Ar-H) | ~7.2 - 7.5 |

| ¹H | Methyl (-CH₃) | ~2.6 |

| ¹³C | Carbonyl (C=O) | ~193 |

| ¹³C | Aromatic (Ar-C) | ~110 - 165 |

| ¹³C | Methyl (-CH₃) | ~19 |

| ¹⁹F | Aromatic (Ar-F) | -100 to -200 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can verify the molecular ion peak of this compound, which has a molecular formula of C₈H₆F₂O. The fragmentation of aldehydes in MS is well-characterized. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-CHO]⁺). libretexts.orgdocbrown.info For this compound, the initial ionization would produce the molecular ion [C₈H₆F₂O]⁺•. Subsequent fragmentation could involve:

α-cleavage: Loss of the formyl radical (•CHO) to give a [C₇H₆F₂]⁺ ion.

McLafferty Rearrangement: While less common for aromatic aldehydes without a suitable γ-hydrogen, related rearrangements can occur in certain derivatives. libretexts.org

The presence of the methyl group and fluorine atoms will influence the fragmentation, potentially leading to characteristic losses of CH₃ or HF. The analysis of these fragments provides a fingerprint for the molecule's structure.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 156 | Molecular Ion |

| [M-H]⁺ | 155 | Loss of Hydrogen |

| [M-CHO]⁺ | 127 | Loss of Formyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group typically appear in the region of 2800-3100 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C bonds of the aromatic ring often produce stronger signals in Raman than in IR. The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (aldehyde) | 2900-2800, 2800-2700 | IR |

| C=O stretch (aldehyde) | ~1700 | IR (strong), Raman (moderate) |

| C=C stretch (aromatic) | 1600-1450 | IR, Raman |

| C-F stretch | 1300-1100 | IR (strong) |

X-ray Crystallography of Single Crystals Derived from this compound

Determination of Precise Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, the exact positions of each atom in the crystal lattice can be determined. This allows for the precise measurement of:

Bond lengths: e.g., the C=O, C-C, C-H, and C-F bond distances.

Bond angles: e.g., the angles within the benzene (B151609) ring and involving the aldehyde and methyl substituents.

Torsional angles: which define the conformation of the molecule, such as the orientation of the aldehyde group relative to the aromatic ring.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure also reveals how molecules are arranged in the solid state. This is governed by intermolecular interactions such as:

Hydrogen bonding: Although this compound itself is not a strong hydrogen bond donor, its derivatives can be. For example, Schiff base derivatives can form intermolecular hydrogen bonds. rsc.orgnih.gov

Halogen bonding: The fluorine atoms can participate in halogen bonding interactions.

π-π stacking: The aromatic rings can stack on top of each other. nih.gov

The study of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility. In some cases, different crystal packing arrangements, known as polymorphs, can exist for the same compound. nih.gov

Advanced Spectroscopic Techniques for Photophysical Property Characterization (e.g., UV-Vis, Fluorescence for specific derivatives)

Certain derivatives of this compound, particularly Schiff bases, can exhibit interesting photophysical properties. rsc.orgnih.govworldwidejournals.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The resulting spectrum can provide information about the electronic structure of the compound.

Fluorescence Spectroscopy: For fluorescent derivatives, this technique measures the light emitted as the molecule returns to its ground electronic state after being excited by UV or visible light. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. Some Schiff base derivatives have been shown to act as fluorescent probes for metal ions. nih.gov

The photophysical properties of these derivatives are often influenced by factors such as solvent polarity and the presence of intermolecular interactions, which can affect the efficiency of radiative and non-radiative decay pathways. rsc.orgnih.gov

Chiral Synthesis and Asymmetric Transformations Involving 3,5 Difluoro 2 Methylbenzaldehyde

Enantioselective Reactions of the Aldehyde Group (e.g., Asymmetric Cyanohydrin Synthesis)

This section would have explored reactions that introduce a new stereocenter at the carbonyl carbon of 3,5-Difluoro-2-methylbenzaldehyde. A primary focus would have been on asymmetric cyanohydrin synthesis, a fundamental transformation yielding chiral cyanohydrins, which are versatile synthetic intermediates. The discussion would have ideally included details on chiral catalysts (such as enzymes or metal complexes) employed, enantiomeric excesses (ee) achieved, and the influence of the fluorine and methyl substituents on the stereochemical outcome. Without specific studies on this substrate, a meaningful analysis is not possible.

Diastereoselective Transformations of this compound Derivatives

Here, the focus would have shifted to reactions where the existing chirality in a derivative of this compound directs the formation of a new stereocenter. This could involve reactions like aldol additions, Grignard reactions, or reductions of derivatives containing a chiral auxiliary. The aim would have been to present data on diastereomeric ratios (dr) and to discuss how the electronic and steric properties of the difluoro-methyl-phenyl group influence the facial selectivity of the reaction. The absence of specific examples prevents any such discussion.

Application of this compound in the Synthesis of Chiral Fluorinated Compounds

This subsection was intended to highlight the utility of this compound as a starting material for the synthesis of more complex, biologically active chiral fluorinated molecules. Chiral fluorinated compounds are of significant interest in medicinal chemistry and materials science. This section would have ideally showcased multi-step synthetic pathways where the aldehyde is a key building block, leading to the creation of valuable chiral products.

Development of Chiral Catalysts for Reactions of this compound

The final section would have been dedicated to the design and development of novel chiral catalysts specifically tailored for asymmetric reactions involving this compound. This would involve a discussion of the catalyst structure, the mechanism of stereocontrol, and the optimization of reaction conditions to achieve high enantioselectivity. Such catalyst development is often substrate-specific, and without dedicated research on this particular aldehyde, no information is available.

Chromatographic and Purity Assessment Methodologies for Research Scale Production

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of chromatographic analysis for assessing the purity of 3,5-Difluoro-2-methylbenzaldehyde and for monitoring the progress of its synthesis.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the volatile components of a reaction mixture. For a compound like this compound, GC can effectively separate it from starting materials, solvents, and volatile byproducts. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program is optimized to ensure the separation of all components in a reasonable timeframe. For instance, an initial oven temperature might be held for a few minutes and then ramped up to a final temperature to elute all compounds. Although specific methods for this compound are not extensively detailed in publicly available literature, a general approach can be inferred from methods developed for other substituted benzaldehydes. Derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can be employed to enhance the volatility and detectability of aldehydes in complex matrices.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the purity assessment of less volatile compounds and for reaction monitoring where direct injection of the reaction mixture is desired. For this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of the benzaldehyde (B42025) absorbs UV light. A typical wavelength for detection would be around 254 nm. The purity of research-grade this compound is often quantified by HPLC and is generally expected to be greater than 98%.

To illustrate, a hypothetical HPLC method for the purity determination of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 5 µL |

| Sample Prep. | Dissolved in Acetonitrile/Water (1:1) |

This method would allow for the separation of this compound from potential impurities such as unreacted starting materials or over-oxidized products like the corresponding carboxylic acid.

Chiral Chromatography for Enantiomeric Excess Determination of Chiral Derivatives

The aldehyde functionality of this compound allows for its reaction with various chiral reagents to form diastereomeric or enantiomeric products. When these derivatives are chiral, it is essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture. Chiral chromatography is the primary technique for this purpose.

While specific methods for chiral derivatives of this compound are not widely documented, the general principles of chiral separations can be applied. The aldehyde can be reacted with a chiral auxiliary, such as a chiral amine or alcohol, to form diastereomeric imines or acetals, respectively. These diastereomers can then be separated on a standard achiral stationary phase (like silica (B1680970) gel or C18) using HPLC.

Alternatively, and more directly, the enantiomeric products derived from reactions of this compound can be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving separation. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

For example, if this compound were to be used in an asymmetric synthesis to produce a chiral alcohol, the resulting enantiomers could be separated using a chiral HPLC column. A hypothetical separation is detailed in the table below.

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolved in Mobile Phase |

The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess.

Advanced Purification Techniques for Isolating this compound and Its Products

For research-scale production, achieving high purity of this compound and its derivatives is crucial. Beyond standard laboratory techniques like distillation and crystallization, advanced purification methods may be employed.

Preparative Chromatography , both HPLC and SFC (Supercritical Fluid Chromatography), is a powerful technique for isolating pure compounds from complex mixtures.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. This allows for the purification of milligram to gram quantities of material. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is evaporated.

Preparative SFC is considered a "greener" alternative to preparative HPLC as it primarily uses supercritical CO2 as the mobile phase, often with a small amount of an organic co-solvent like methanol. americanpharmaceuticalreview.combohrium.comchromatographytoday.com This significantly reduces the amount of organic solvent waste. SFC can be particularly advantageous for the purification of less polar and thermally labile compounds. americanpharmaceuticalreview.comchromatographytoday.com

Recrystallization is a fundamental and highly effective technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize while impurities remain in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Zone refining is a highly specialized technique for achieving ultra-high purity in solid, crystalline materials. byjus.comvedantu.com It involves passing a narrow molten zone along a solid ingot of the material. byjus.comvedantu.com Impurities, being more soluble in the molten phase, are carried along with the molten zone to one end of the ingot, leaving behind a highly purified solid. byjus.comvedantu.com While more commonly used for the purification of inorganic materials like semiconductors, the principles can be applied to organic compounds that are stable at their melting point.

The selection of the appropriate purification technique depends on the physical properties of the compound, the nature of the impurities, and the required scale of production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Difluoro-2-methylbenzaldehyde, and how can reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts alkylation or halogenation of pre-functionalized benzaldehyde derivatives. For example, fluorination of 2-methylbenzaldehyde using HF or fluorinating agents like Selectfluor under controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) can introduce fluorine atoms at the 3 and 5 positions . Refluxing in polar aprotic solvents (e.g., DMF) with catalytic acetic acid improves reaction efficiency . Yield optimization requires monitoring reaction time (typically 12–24 hrs) and stoichiometry of fluorinating agents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For instance, the aldehyde proton appears as a singlet near δ 10.1 ppm, while fluorine atoms deshield adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170.05 for C₈H₆F₂O) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade samples) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks; the compound may release toxic fumes (e.g., HF) under decomposition .

- Store in airtight containers at 2–8°C to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward NAS at the 4-position (para to the aldehyde). Kinetic studies using substituted amines (e.g., pyrrolidine) in DMSO at 80°C show accelerated reaction rates compared to non-fluorinated analogs .

- Competitive inhibition experiments with electron-donating groups (e.g., -OCH₃) validate the dominance of electronic over steric effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Systematic SAR studies: Compare bioactivity of derivatives with varying substituents (e.g., 3,5-difluoro vs. 2,4-difluoro) in enzyme inhibition assays (e.g., COX-2) .

- Control for solvent artifacts: DMSO, commonly used in biological assays, may interact with fluorinated compounds, altering apparent IC₅₀ values. Use alternative solvents (e.g., PEG-400) for validation .

Q. How can computational modeling guide the design of this compound-based drug candidates?

- Methodology :

- Docking simulations : Map binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The aldehyde group often forms hydrogen bonds with active-site residues .

- DFT calculations : Predict regioselectivity in reactions by analyzing frontier molecular orbitals (FMOs) and Fukui indices .

Q. What analytical techniques troubleshoot discrepancies in melting points reported for this compound complexes?

- Methodology :

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition events that skew melting points .

- XRPD : X-ray powder diffraction distinguishes crystalline forms, which may arise from solvent inclusion (e.g., ethanol vs. acetonitrile recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.